Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate
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Overview
Description
Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate typically involves a multi-step process. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction forms the cyclopenta[b]pyridine core, which is then further functionalized to introduce the ureido and benzoate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH at 25°C in water.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopenta[b]pyridin-5-one analogues, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. This inhibition can disrupt various signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares the cyclopenta[b]pyridine core but differs in functional groups.
Cyclopenta[b]pyridin-5-one analogues: Formed through oxidation reactions and have similar structural features.
Uniqueness
Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ureido and benzoate groups enhance its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Biological Activity
Chemical Structure and Properties
IUPAC Name: Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate
Molecular Formula: C16H18N4O3
Molecular Weight: 314.34 g/mol
The compound features a benzoate moiety linked to a ureido group, which is further connected to a cyclopenta[b]pyridine structure. This unique combination of functional groups is believed to contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to cyclopenta[b]pyridine derivatives. For instance, derivatives with similar structures have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.06 to 25 μg/mL, indicating potent antimicrobial properties compared to standard antibiotics like ampicillin and ciprofloxacin .
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular signaling pathways, impacting processes such as cell division and apoptosis.
Case Studies
- Study on Antibacterial Activity : A study evaluated the antibacterial effects of various cyclopenta[b]pyridine derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications enhanced antibacterial potency, with some compounds exhibiting MIC values comparable to established antibiotics .
- Antifungal Properties : Another investigation assessed the antifungal activity of related compounds against Candida albicans. The study reported that modifications in the side chains significantly influenced antifungal efficacy, suggesting a structure-activity relationship that could be exploited in drug design .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
methyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbamoylamino)benzoate |
InChI |
InChI=1S/C17H17N3O3/c1-23-16(21)11-5-7-13(8-6-11)19-17(22)20-14-9-12-3-2-4-15(12)18-10-14/h5-10H,2-4H2,1H3,(H2,19,20,22) |
InChI Key |
FHGOSWOWEWGCAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCC3)N=C2 |
Origin of Product |
United States |
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